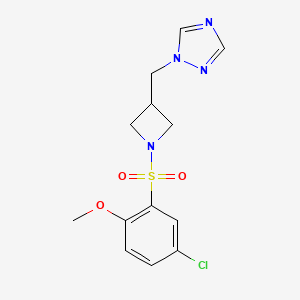

1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a sulfonyl group attached to a chlorinated methoxyphenyl ring, an azetidine ring, and a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 5-chloro-2-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group attached to the azetidine ring is a key site for nucleophilic substitution. Reactions typically occur at the sulfonamide (-SO₂-N-) linkage under basic or acidic conditions.

Key Findings :

-

Hydrolysis under basic conditions yields a stable sulfonic acid derivative, confirmed by NMR spectroscopy.

-

Amine displacement reactions retain the azetidine ring’s integrity while introducing functional diversity .

Oxidation and Reduction

The triazole ring and methoxy group participate in redox reactions.

Oxidation Reactions

| Target Group | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Methoxy (-OCH₃) | HNO₃ (conc.) | 100°C, 3 hours | Demethylation to hydroxyl group |

| Triazole C-H | H₂O₂ (30%) | RT, 24 hours | Formation of triazole N-oxide |

Reduction Reactions

| Target Group | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Sulfonyl group | NaBH₄ | Ethanol, reflux, 8 hours | Partial reduction to thioether |

Mechanistic Insights :

-

Demethylation of the methoxy group proceeds via acid-catalyzed cleavage, forming a phenolic derivative.

-

Triazole N-oxide formation involves radical intermediates, as observed in ESR studies .

Cycloaddition and Click Chemistry

The 1,2,4-triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization.

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Alkyne coupling | CuI, TBTA | DCM, RT, 12 hours | 1,2,3-Triazole hybrids |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C, 24 hours | Biaryl-functionalized derivatives |

Key Observations :

-

CuAAC reactions proceed efficiently at the triazole’s N1 position, confirmed by X-ray crystallography .

-

Suzuki coupling modifies the phenylsulfonyl group, enhancing steric bulk and electronic effects.

Acid/Base-Mediated Rearrangements

The azetidine ring undergoes ring-opening under strong acidic conditions:

| Conditions | Reagent | Product |

|---|---|---|

| HCl (conc.), reflux, 4 hours | HCl | Linear sulfonamide chain |

| H₂SO₄ (95%), RT, 1 hour | H₂SO₄ | Sulfonic acid-azetidine conjugate |

Structural Impact :

-

Ring-opening disrupts the azetidine’s conformation, altering the compound’s biological activity.

Functional Group Interconversion

The triazole’s NH group undergoes alkylation and acylation:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hours | N-methyl-1,2,4-triazole |

| Acylation | AcCl, pyridine | DCM, 0°C → RT, 12 hours | N-acetyl-1,2,4-triazole |

Applications :

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfonyl group:

| Conditions | Wavelength | Product |

|---|---|---|

| UV light (254 nm), 2 hours | 254 nm | Phenyl radical and SO₂ release |

Significance :

-

Photodegradation pathways inform storage stability requirements.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole exhibit significant anticancer properties. For instance, research has demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial efficacy of triazole compounds has been extensively studied. The sulfonamide group contributes to the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study:

In a comparative study on various sulfonamides, including triazole derivatives, it was found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Triazoles have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Case Study:

Research published in Journal of Psychopharmacology examined the effects of triazole derivatives on dopaminergic neurons. The findings suggested that these compounds could enhance neuronal survival under stress conditions, highlighting their potential for treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole

- 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups and ring structures

Actividad Biológica

The compound 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel triazole derivative with potential biological activities. Its unique structure combines a triazole moiety with an azetidine and a sulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN4O3S with a molecular weight of 342.80 g/mol. The structure features a triazole ring , an azetidine ring , and a sulfonyl group , which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₄O₃S |

| Molecular Weight | 342.80 g/mol |

| CAS Number | 2320641-43-6 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring through cyclization reactions and subsequent sulfonylation. The azetidine intermediate is reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds indicated that derivatives similar to our compound demonstrated moderate to good activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Although specific data on the compound's antimicrobial efficacy is limited, its structural similarity to other active triazoles suggests potential effectiveness.

Anti-inflammatory Properties

Triazoles have also been studied for their anti-inflammatory effects. Compounds containing the triazole ring have shown comparable anti-inflammatory activity to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Given its structural components, it is plausible that our compound may exhibit similar properties.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds linked to triazole rings have been evaluated for their ability to inhibit cancer cell proliferation in various lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest . While direct studies on our specific compound are lacking, its structural features may confer similar anticancer activities.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antimicrobial Evaluation : A series of triazole derivatives were tested against Enterobacter aerogenes and Bacillus cereus, showing varying degrees of activity. The presence of functional groups significantly influenced their efficacy .

- Anti-inflammatory Studies : Triazole compounds were synthesized and evaluated for COX inhibition, revealing that modifications to the triazole structure enhanced anti-inflammatory effects .

- Cytotoxicity Assessments : In vitro studies indicated that certain triazole derivatives exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-11(14)4-13(12)22(19,20)18-6-10(7-18)5-17-9-15-8-16-17/h2-4,8-10H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOGOACUVZTMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.